2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes an adamantyl group, a phenyl group, and a fused triazolo-pyrimidine ring system. The presence of these functional groups and the overall molecular architecture contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Ring: The initial step involves the synthesis of the chromeno ring system through a cyclization reaction.
Introduction of the Triazolo-Pyrimidine Moiety: The triazolo-pyrimidine ring is introduced via a condensation reaction involving appropriate precursors.
Attachment of the Adamantyl and Phenyl Groups: The adamantyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.
Industrial production methods often employ optimized reaction conditions to enhance yield and purity. These conditions may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes, receptors, and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials, which have applications in various industries
Mechanism of Action
The mechanism of action of 2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. Additionally, it can interact with inflammatory mediators, reducing inflammation and providing anti-inflammatory benefits .
Comparison with Similar Compounds
2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazolo-pyrimidine core but differs in its substituents and overall structure.
1,2,4-Triazolo[1,5-a]pyrimidine: Another related compound with a triazolo-pyrimidine ring system, known for its anti-inflammatory and anti-cancer properties.
Thiazolo[3,2-b]triazole:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C33H30N4O |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
6-(1-adamantylmethyl)-2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene |
InChI |
InChI=1S/C33H30N4O/c1-2-7-24(8-3-1)28-26-11-10-23-6-4-5-9-25(23)30(26)38-32-29(28)31-35-27(36-37(31)19-34-32)18-33-15-20-12-21(16-33)14-22(13-20)17-33/h1-11,19-22,28H,12-18H2 |
InChI Key |
HNJCODYMXCXIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=NN5C=NC6=C(C5=N4)C(C7=C(O6)C8=CC=CC=C8C=C7)C9=CC=CC=C9 |
Origin of Product |
United States |
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